molecular formula C15H13FN2O3 B1448162 2-[[2-[(4-Fluorophenyl)amino]-2-oxoethyl]amino]-benzoic acid CAS No. 1394021-66-9

2-[[2-[(4-Fluorophenyl)amino]-2-oxoethyl]amino]-benzoic acid

Cat. No.: B1448162
CAS No.: 1394021-66-9
M. Wt: 288.27 g/mol
InChI Key: INGFZNGGNPXHRH-UHFFFAOYSA-N
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Description

2-[[2-[(4-Fluorophenyl)amino]-2-oxoethyl]amino]-benzoic acid is an organic compound with the molecular formula C15H13FN2O3 It is characterized by the presence of a fluorophenyl group, an amino group, and a benzoic acid moiety

Scientific Research Applications

2-[[2-[(4-Fluorophenyl)amino]-2-oxoethyl]amino]-benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Biochemical Analysis

Biochemical Properties

2-[[2-[(4-Fluorophenyl)amino]-2-oxoethyl]amino]-benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their functions . The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals interactions. These interactions can influence the compound’s stability and reactivity in biochemical environments.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate the activity of specific signaling pathways, leading to changes in gene expression patterns. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions . These binding interactions can result in conformational changes in the target biomolecules, affecting their activity. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that the compound can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with potential impacts on cell viability, proliferation, and differentiation. These temporal effects are crucial for understanding the compound’s behavior in experimental settings.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues or organs. Understanding the dosage effects is essential for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways . For example, the compound may inhibit or activate specific enzymes, leading to changes in metabolic flux and metabolite levels. These interactions can have significant implications for cellular metabolism and overall biochemical homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important aspects of its biochemical activity. This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s efficacy in research applications.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, mitochondria, or other organelles, where it can exert its biochemical effects. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and optimizing its use in research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-[(4-Fluorophenyl)amino]-2-oxoethyl]amino]-benzoic acid typically involves the reaction of 4-fluoroaniline with ethyl 2-bromoacetate, followed by hydrolysis and subsequent coupling with 2-aminobenzoic acid. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[[2-[(4-Fluorophenyl)amino]-2-oxoethyl]amino]-benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and halogenating agents for substitution reactions. Typical conditions involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in halogenated or alkylated derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[[2-[(4-Fluorophenyl)amino]-2-oxoethyl]amino]-benzoic acid is unique due to its specific structural features, such as the presence of both a fluorophenyl group and a benzoic acid moiety. These features contribute to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

2-[[2-(4-fluoroanilino)-2-oxoethyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3/c16-10-5-7-11(8-6-10)18-14(19)9-17-13-4-2-1-3-12(13)15(20)21/h1-8,17H,9H2,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGFZNGGNPXHRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NCC(=O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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